molecular formula C8H4Cl2O4 B098235 3,6-Dichlorophthalic acid CAS No. 16110-99-9

3,6-Dichlorophthalic acid

Cat. No.: B098235
CAS No.: 16110-99-9
M. Wt: 235.02 g/mol
InChI Key: FLKHCKPUJWBHCW-UHFFFAOYSA-N
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Description

3,6-Dichlorophthalic acid is an organic compound with the molecular formula C8H4Cl2O4. It is a derivative of phthalic acid, where two chlorine atoms are substituted at the 3 and 6 positions of the benzene ring. This compound is typically found as a white crystalline solid and is used as an intermediate in organic synthesis and various industrial applications .

Preparation Methods

3,6-Dichlorophthalic acid can be synthesized through the chlorination of phthalic acid or its derivatives. One common method involves the reaction of phthalic anhydride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial production methods often involve the use of chlorinating agents like sulfuryl chloride or thionyl chloride in the presence of a solvent such as dichloromethane. The reaction mixture is then subjected to hydrolysis to yield this compound .

Chemical Reactions Analysis

3,6-Dichlorophthalic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dichlorophthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichlorophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with metal ions or proteins. This interaction can inhibit enzyme activity or alter the function of biological molecules, making it useful in biochemical research .

Comparison with Similar Compounds

3,6-Dichlorophthalic acid is similar to other chlorinated phthalic acids, such as 4,5-dichlorophthalic acid and 3,6-dichlorophthalic anhydride. its unique substitution pattern and reactivity make it distinct. For example:

These differences highlight the unique properties and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

3,6-dichlorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKHCKPUJWBHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167066
Record name 3,6-Dichlorophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16110-99-9
Record name 3,6-Dichlorophthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dichlorophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared by modifications to the literature method of J. Het. Chem., 1995, 32, 907. Zinc dust (165 g, 2.52 mmol) was added portionwise (over 15 min) to a homogenous mixture of 20 (118 g, 0.437 mmol) and NaOH (120 g) in water (1200 mL) stirred at 90° C. (bath) under a nitrogen atmosphere. The resulting heterogeneous mixture was further stirred at 95-100° C. for 5 h, then cooled to room temperature and filtered through a bed of Celite. The filter and residue was washed with water (3×100 mL), and the combined filtrate was acidified with conc. HCl (250 mL) and extracted with EtOAc (2×300 mL). The combined EtOAc solution was dried (Na2SO4), filtered and evaporated under reduced pressure to give crude 3,6-dichlorophthalic acid (100 g). Toluene (1000 mL) was added to this solid, and the mixture was distilled until the distillate was clear (after about 600 mL had been collected). The hot concentrate was gravity-filtered, and the residue was washed with hot toluene (3×50 mL). The combined filtrate was seeded and chilled to give 3,6-dichlorophthalic anhydride (21) as a colourless solid (67.0 g, 72%), m.p. 187-190° C. (lit. m.p. 188-191° C.). 1H NMR identical to literature.
Name
Quantity
118 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
165 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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